![molecular formula C14H24N2O4 B12976016 2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12976016.png)
2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including an amine and carboxylate groups, makes it a versatile molecule for chemical reactions and modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by a series of functional group transformations.
Introduction of the tert-butyl and ethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases.
Carboxylation: The carboxylate groups can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents can be used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the bicyclic structure can provide steric hindrance, affecting the binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyl) 3-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate: can be compared with other bicyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H24N2O4 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
2-O-tert-butyl 3-O-ethyl (1R,3S,5R)-5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)9-6-14(8-15)7-10(14)16(9)12(18)20-13(2,3)4/h9-10H,5-8,15H2,1-4H3/t9-,10+,14-/m0/s1 |
InChI-Schlüssel |
WZAMCIWBNQJYQN-RBZYPMLTSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1C[C@]2(C[C@H]2N1C(=O)OC(C)(C)C)CN |
Kanonische SMILES |
CCOC(=O)C1CC2(CC2N1C(=O)OC(C)(C)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)
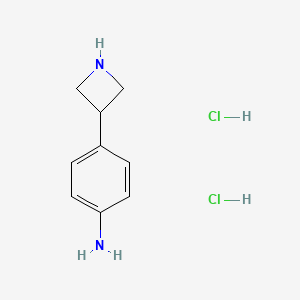
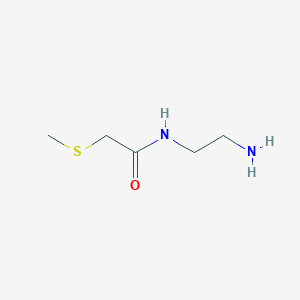

![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
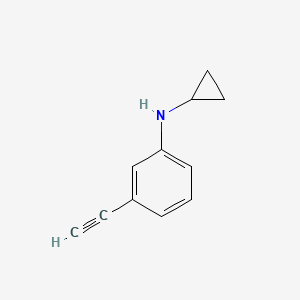
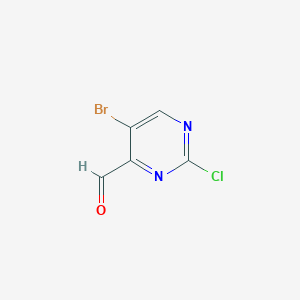

![5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate](/img/structure/B12975985.png)
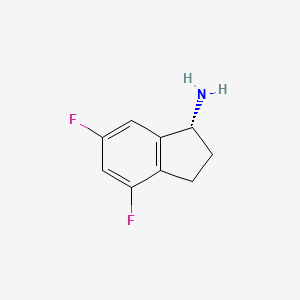
![(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12975997.png)

![2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine](/img/structure/B12976015.png)
